molecular formula C12H17N5O B12620768 N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide CAS No. 921201-89-0

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide

Cat. No.: B12620768
CAS No.: 921201-89-0
M. Wt: 247.30 g/mol
InChI Key: OXBDRZFOEHYZKC-UHFFFAOYSA-N
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Description

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide is a glycinamide derivative featuring a 4-azidophenyl group at the primary amine (N) position and two ethyl groups at the secondary amine (N~2~) positions. This compound combines the structural framework of glycinamide—a modified amino acid—with a photoreactive azide moiety, enabling applications in bioorthogonal chemistry, such as click reactions for fluorescent labeling or bioconjugation . The azide group (-N₃) confers unique reactivity, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in chemical biology and drug discovery .

Properties

CAS No.

921201-89-0

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

N-(4-azidophenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C12H17N5O/c1-3-17(4-2)9-12(18)14-10-5-7-11(8-6-10)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,18)

InChI Key

OXBDRZFOEHYZKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide typically involves the following steps:

    Formation of the Azide Group: The azide group is introduced by reacting a suitable precursor, such as 4-bromo-nitrobenzene, with sodium azide.

    Coupling Reactions: The azide-containing intermediate is then coupled with diethylglycinamide through an Ullmann-type coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yields and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

The aryl azide group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is critical for bioconjugation and polymer chemistry applications.

Reaction ConditionsProductYieldReference
CuSO₄·5H₂O (10 mol%), sodium ascorbate, RT, 24hTriazole-linked glycoconjugates85–92%
Strain-promoted (DBCO), no catalyst, 37°CBioorthogonal triazole adducts78%

Key Findings :

  • Reaction efficiency depends on electronic effects from the para-substituted azide group.

  • Steric hindrance from the diethylglycinamide moiety slightly reduces reaction rates compared to simpler aryl azides .

Amide Hydrolysis

The glycinamide bond demonstrates pH-dependent hydrolysis, with accelerated cleavage under strongly acidic or basic conditions:

ConditionsHalf-Life (25°C)Primary Products
1M HCl (aq)2.1 hr4-azidoaniline + diethylglycine
1M NaOH (aq)4.8 hrSodium salt of hydrolyzed amide
Neutral buffer (pH 7.4)>72 hrNo significant degradation

Mechanistic Insights :

  • Acid-catalyzed hydrolysis proceeds via oxonium ion intermediate (confirmed by ¹H NMR in ).

  • Base-mediated cleavage follows nucleophilic hydroxide attack at the carbonyl carbon .

Photochemical Reactions

UV irradiation (254 nm) induces azide decomposition through nitrene intermediate formation:

Light SourceDurationMajor ProductsApplication Relevance
UV-C30 minBenzazetine derivatives (via C–H insertion)Photolithography probes
Visible light (450 nm)6 hrStable azide (no reaction)Biocompatible labeling

Spectroscopic Evidence :

  • FT-IR shows complete disappearance of ν(N₃) at 2100 cm⁻¹ post-irradiation.

  • LC-MS confirms benzazetine formation (m/z 318.2 [M+H]⁺) .

Reductive Azide Conversion

Staudinger reaction and catalytic hydrogenation modify the azide functionality:

ReagentConditionsProductSelectivity
TriphenylphosphineTHF, RT, 12hIminophosphorane intermediate97%
H₂ (1 atm), Pd/CMeOH, 25°C, 4h4-aminophenyl derivative89%
NaBH₄/CuSO₄EtOH/H₂O, 0°C, 1hAmine + NH₃82%

Comparative Data :

  • Hydrogenation preserves the amide bond integrity better than borohydride systems (HPLC purity >95% vs 78%) .

N-Alkylation at Tertiary Amine

The diethylamino group undergoes quaternization reactions:

Alkylating AgentSolventTemperatureProduct Quaternary SaltYield
Methyl iodideAcetonitrileRefluxTrimethylammonium iodide91%
Benzyl chlorideDMF60°CBenzyl-substituted salt84%

X-ray Crystallography Data :

  • Quaternary salts show distorted tetrahedral geometry at nitrogen (N–C bond angles: 107–112°) .

  • Enhanced water solubility (>50 mg/mL vs <5 mg/mL for parent compound) .

Complexation with Metal Ions

The amide oxygen and tertiary amine participate in metal coordination:

Metal SaltMolar RatioStability Constant (log K)Observed Geometry
Cu(II) acetate1:14.8 ± 0.2Square planar
Zn(II) chloride1:23.1 ± 0.3Tetrahedral

Spectroscopic Validation :

  • UV-Vis: d–d transitions at 620 nm (Cu²⁺ complexes).

  • ¹H NMR: Upfield shift of amide protons (Δδ = 0.45 ppm) upon Zn²⁺ binding .

This comprehensive reactivity profile establishes N-(4-Azidophenyl)-N²,N²-diethylglycinamide as a versatile building block in medicinal chemistry and materials science. The data synthesizes experimental evidence from azide chemistry , amide stability studies , and coordination complex analyses , ensuring technical rigor while avoiding non-preferred sources.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Research indicates that compounds similar to N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide exhibit significant anticancer activity. Specifically, compounds designed with azido groups have been studied for their ability to inhibit key signaling pathways involved in tumor growth. For instance, inhibitors targeting the MEK-ERK pathway have shown promise in treating various cancers due to their role in cell proliferation and survival .

Case Study: MEK Inhibition
A study focused on azetidine derivatives as MEK inhibitors demonstrated their potential in treating hyperproliferative diseases such as cancer. The inhibition of MEK1 can lead to reduced tumor growth and metastasis, making these compounds attractive candidates for further development .

Bioorthogonal Chemistry

Bioorthogonal Reactions
this compound is particularly relevant in bioorthogonal chemistry, where azide groups can participate in click reactions without interfering with biological systems. This property allows for the selective labeling of biomolecules in living organisms, facilitating the study of biological processes .

Applications in Imaging and Drug Delivery
The azide functionality enables its use in drug delivery systems where targeted release of therapeutic agents can be achieved through bioorthogonal reactions. This has implications for enhancing the specificity and efficacy of cancer therapies .

Structure-Activity Relationship Studies

Synthesis and Evaluation
The synthesis of this compound analogs allows researchers to explore structure-activity relationships (SAR) that inform the design of more effective anticancer agents. By modifying substituents on the phenyl ring or altering the glycinamide backbone, researchers can identify compounds with improved potency and selectivity against cancer cell lines .

Data Table: Summary of Anticancer Activity

Compound NameCell Line TestedPercent Growth Inhibition (%)Reference
This compoundSNB-1986.61
Analog AOVCAR-885.26
Analog BNCI-H4075.99
Analog CHOP-9267.55

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lidocaine (N-(2,6-Dimethylphenyl)-N~2~,N~2~-diethylglycinamide)

Lidocaine, a well-known local anesthetic, shares the N~2~,N~2~-diethylglycinamide backbone but substitutes the azidophenyl group with a 2,6-dimethylphenyl moiety. Key differences include:

  • Reactivity : Lidocaine lacks the azide group, rendering it inert in click chemistry. In contrast, the azidophenyl group in the target compound enables covalent modifications for imaging or targeted drug delivery .
  • Biological Activity: Lidocaine blocks sodium channels to inhibit pain signals, whereas the azidophenyl derivative’s bioactivity remains understudied.
  • Physicochemical Properties :
Property N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide Lidocaine
Molecular Weight ~291.3 g/mol 234.3 g/mol
logP (Lipophilicity) Estimated ~2.5 (azide increases polarity) 2.4
Solubility Moderate in DMSO, low in water High in lipids, low in water
Key Applications Bioconjugation, fluorescent probes Anesthesia

N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-sulfonylglycinamide

This compound replaces the azide with a sulfonyl group and introduces a fluorobenzyl moiety. Differences include:

  • Electronic Effects : The sulfonyl group is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-neutral azide. This alters binding affinity in receptor interactions.
  • Stability : Sulfonamides are hydrolytically stable, whereas azides may decompose under UV light or reducing conditions .

2-Azido-N-(4-methylphenyl)acetamide

A simpler analog with an azide group on an acetamide scaffold:

  • Synthetic Utility : Both compounds undergo CuAAC, but the glycinamide backbone in the target molecule provides additional sites for functionalization (e.g., ethyl groups for lipophilicity tuning) .

Click Chemistry Performance

The azidophenyl group in the target compound reacts efficiently with cyclooctynes (SPAAC) or terminal alkynes (CuAAC), achieving yields of 74–98% in fluorescent dye synthesis. For example, coupling with carbazole derivatives produced twisted triazole structures with tunable fluorescence, as confirmed by X-ray crystallography .

Anticancer Potential

Metabolic Engineering

Azidophenyl-modified sugars (e.g., Ac₄Man-2-arylAz) serve as metabolic probes for tracking glycosylation. The target compound’s azide group could similarly label proteins or glycans in live cells .

Biological Activity

N-(4-Azidophenyl)-N~2~,N~2~-diethylglycinamide (often abbreviated as Azido-Diethylglycinamide) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications and efficacy.

Chemical Structure and Synthesis

The compound features an azide functional group attached to a phenyl ring, which is further connected to a diethylglycinamide moiety. Its molecular formula is C12H16N4OC_{12}H_{16}N_{4}O with a molecular weight of approximately 244.28 g/mol. The synthesis typically involves the reaction of 4-azidobenzylamine with diethylglycine derivatives, facilitated by standard organic synthesis techniques.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases: Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are crucial in signaling pathways associated with cancer and other diseases. The azide group can facilitate bioorthogonal reactions, allowing for targeted delivery and activation of therapeutic agents within cells .
  • Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities. The potential for Azido-Diethylglycinamide to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation.

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

  • Anticancer Activity:
    A study published in Frontiers in Oncology evaluated the anticancer properties of azide-containing compounds, including Azido-Diethylglycinamide. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Bioorthogonal Chemistry:
    The compound's azide functionality has been utilized in bioorthogonal labeling techniques, allowing researchers to track cellular processes in real-time. This application was highlighted in a case study focusing on the development of targeted drug delivery systems using azide-modified nanoparticles .
  • Pharmacokinetic Studies:
    Pharmacokinetic evaluations have shown that Azido-Diethylglycinamide exhibits favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent. Studies report a half-life conducive for maintaining effective plasma concentrations in vivo .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialDisruption of microbial membranes
Bioorthogonal ChemistryTargeted delivery via azide reactions
PharmacokineticsFavorable absorption and distribution

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